2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride

Vue d'ensemble

Description

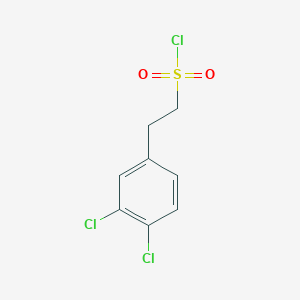

2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride is a chemical compound characterized by a dichlorophenyl group attached to an ethanesulfonyl chloride moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3,4-dichlorophenyl ethyl alcohol as the starting material.

Reaction Steps: The alcohol undergoes sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group.

Conditions: The reaction is usually carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods:

Batch Process: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions is maintained.

Purification: The crude product is purified through recrystallization or distillation to achieve high purity levels.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form sulfonyl chlorides.

Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonic acids.

Substitution: Substitution reactions can replace the chlorine atoms on the phenyl ring with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfonyl chlorides.

Reduction: Formation of sulfonic acids.

Substitution: Formation of various substituted phenyl compounds.

Applications De Recherche Scientifique

Based on the search results, here's what is known about the applications of compounds similar to "2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride":

Note: The search results primarily discuss "(3,4-Dichlorophenyl)-methanesulfonyl chloride" and related compounds, but not specifically "this compound." Information has been generalized where appropriate.

Scientific Research Applications

(3,4-Dichlorophenyl)-methanesulfonyl chloride This compound is a versatile chemical compound that is widely utilized in organic synthesis and pharmaceutical research .

Specific Applications of related compounds:

- Synthesis of Pharmaceuticals: Used as a key intermediate in the production of various pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs .

- Agricultural Chemicals: Utilized in the formulation of agrochemicals, including herbicides . N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide, a related compound, is an important herbicide in the agrochemical industry .

- Organic Synthesis: Acts as a versatile reagent in organic synthesis, enabling chemists to create complex molecules efficiently, which is crucial in both academic and industrial settings .

- Material Science: Finds applications in the development of specialty materials, including polymers and coatings, enhancing their properties and performance .

- Laboratory Research: Researchers utilize this compound for various experimental procedures, including the study of reaction mechanisms and the development of new synthetic methodologies .

Other Related Compounds:

Mécanisme D'action

The compound exerts its effects through:

Molecular Targets: Interaction with specific enzymes or receptors.

Pathways Involved: Involvement in metabolic pathways or signaling cascades.

Comparaison Avec Des Composés Similaires

2-(3,4-Dichlorophenyl)ethanamine: A structural isomer with an amine group instead of a sulfonyl chloride.

2,3-Dichlorophenylpiperazine: Another positional isomer with different biological activity.

Uniqueness: 2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride is unique due to its specific reactivity and applications in various fields, distinguishing it from its isomers and similar compounds.

Activité Biologique

2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride is a sulfonyl chloride compound with notable biological activity. This article delves into its biological properties, mechanisms of action, and applications, supported by data tables and relevant case studies.

The compound's structure is characterized by the presence of a dichlorophenyl group attached to an ethanesulfonyl moiety. This configuration contributes to its reactivity and biological interactions.

Biological Activity

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been studied for its potential use in treating bacterial infections due to its ability to inhibit bacterial growth effectively .

2. Cytotoxicity

In vitro studies have demonstrated that the compound possesses cytotoxic effects against various cancer cell lines. For instance, it has shown an IC50 value of approximately 26.0 µM against human liver cancer cells (HEPG2), indicating its potential as an anticancer agent . The cytotoxicity varies across different cell lines, suggesting selective activity that warrants further investigation.

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Enzymatic Activity : The sulfonamide group can mimic natural substrates, leading to the inhibition of specific enzymes crucial for bacterial survival and proliferation .

- Disruption of Tubulin Formation : Studies suggest that the compound may interfere with tubulin dynamics, affecting cellular structure and function, which is critical in cancer cell proliferation .

Table 1: Cytotoxicity Data Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HEPG2 | 26.0 |

| MDA-MB231 | 10.5 |

| MDA-MB468 | 12.1 |

| MCF7 | 8.7 |

This table summarizes the cytotoxic effects observed in various breast cancer cell lines, highlighting the compound's potential as a therapeutic agent.

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial properties of sulfonamide derivatives found that this compound significantly inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, reinforcing the compound's potential in clinical applications for treating infections .

Applications

The versatility of this compound extends beyond antimicrobial and anticancer activities:

- Pharmaceutical Synthesis : It serves as a critical intermediate in synthesizing various pharmaceuticals, particularly anti-inflammatory and analgesic drugs .

- Agricultural Chemicals : The compound is utilized in developing herbicides and fungicides, contributing to effective pest management strategies in agriculture .

- Organic Synthesis : Its role as a reagent in organic synthesis allows chemists to create complex molecules efficiently, making it valuable in both academic and industrial research settings .

Propriétés

IUPAC Name |

2-(3,4-dichlorophenyl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O2S/c9-7-2-1-6(5-8(7)10)3-4-14(11,12)13/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJVDLVXIOIKQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCS(=O)(=O)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.